

(-)-Sophoridine Signaling Pathways in Inflammatory Diseases: A Technical Guide

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Compound of Interest

Compound Name: (-)-Sophoridine

Cat. No.: B192422

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Sophoridine, a quinolizidine alkaloid extracted from plants of the *Sophora* genus, has garnered significant interest for its diverse pharmacological activities, including potent anti-inflammatory effects. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-inflammatory properties of **(-)-sophoridine**, with a focus on its modulation of key signaling pathways. The information presented herein is intended to support researchers and professionals in the development of novel therapeutics for inflammatory diseases.

Core Anti-Inflammatory Mechanisms

(-)-Sophoridine exerts its anti-inflammatory effects primarily through the suppression of pro-inflammatory mediators and cytokines. This is achieved by targeting and modulating critical intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF- κ B), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data available on the anti-inflammatory and related activities of **(-)-sophoridine** from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Concentrations (IC50) of **(-)-Sophoridine**

Cell Line	Assay	IC50	Reference
H460 (Lung Cancer)	Cell Viability (48h)	53.52 µg/mL	
Lewis Lung Cancer	Cell Viability (48h)	40.10 µg/mL	
SGC7901 (Gastric Cancer)	Cell Viability	3.52 µM	
AGS (Gastric Cancer)	Cell Viability	3.91 µM	
SW480 (Colorectal Cancer)	Cell Viability	3.14 mM	
MCF-7 (Breast Cancer)	Cell Viability (48h)	87.96 µM	
MDA-MB-231 (Breast Cancer)	Cell Viability (48h)	81.07 µM	
BRL-3A (Rat Liver Cells)	Cell Viability (24h)	1.9 mM	

Table 2: In Vitro Effects of **(-)-Sophoridine** on Inflammatory Markers

Cell Line	Treatment	Concentration	Effect	Reference
LPS-injured cells	(-)-Sophoridine	100 µmol/L	Increased cell survival rate from 80.47% to 91.96%; Reduced IL-6 and TNF-α expression	
RAW264.7 & THP-1	(-)-Sophoridine	20 and 40 µg/mL	Upregulated TNF-α and IL-1β expression	
RAW264.7	(-)-Sophoridine	125.8 µM	Protective effect on LPS-induced cells	
HepG2.2.15	(-)-Sophoridine	0.4, 0.8, 1.6 mM	Down-regulated mRNA expression of p38 MAPK, TRAF6, ERK1	

Table 3: In Vivo Effects of **(-)-Sophoridine** in Inflammatory Models

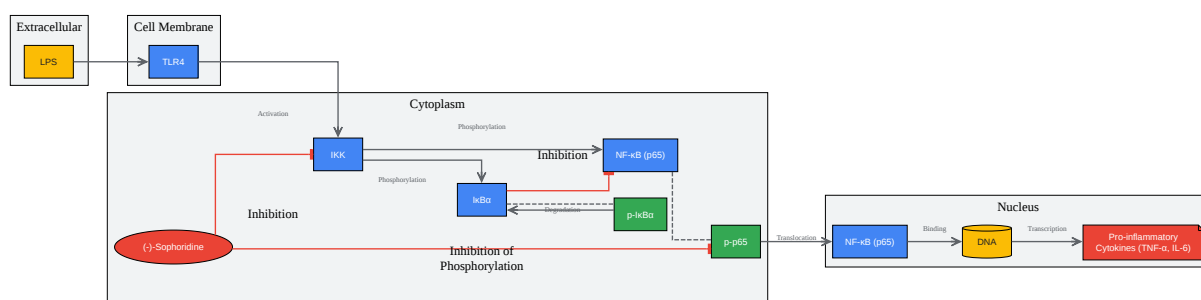
Animal Model	Treatment	Dosage	Effect	Reference
Lewis Lung Cancer Mice	(-)-Sophoridine	15 or 25 mg/kg	Significantly inhibited tumor growth; Upregulated CD86/F4/80 in tumor tissues	
Mouse Xenograft	(-)-Sophoridine	20 and 40 mg/kg	Drastically suppressed tumor growth	
E. coli-induced Diarrhea Mice	(-)-Sophoridine	15, 30, and 60 mg/kg BW	Reduced serum TNF- α , IL-1 β , and IL-6; Increased serum IL-10	

Signaling Pathways Modulated by (-)-Sophoridine

NF- κ B Signaling Pathway

The NF- κ B pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. **(-)-Sophoridine** has been shown to inhibit this pathway at multiple levels. In unstimulated cells, NF- κ B is sequestered in the cytoplasm by its inhibitor, I κ B. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), the I κ B kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of I κ B α . This allows the p65 subunit of NF- κ B to translocate to the nucleus and initiate the transcription of target genes, including those for TNF- α , IL-6, and IL-1 β .

(-)-Sophoridine can suppress the phosphorylation of both p65 and I κ B, thereby preventing the nuclear translocation of p65 and inhibiting the expression of NF- κ B-dependent pro-inflammatory cytokines.



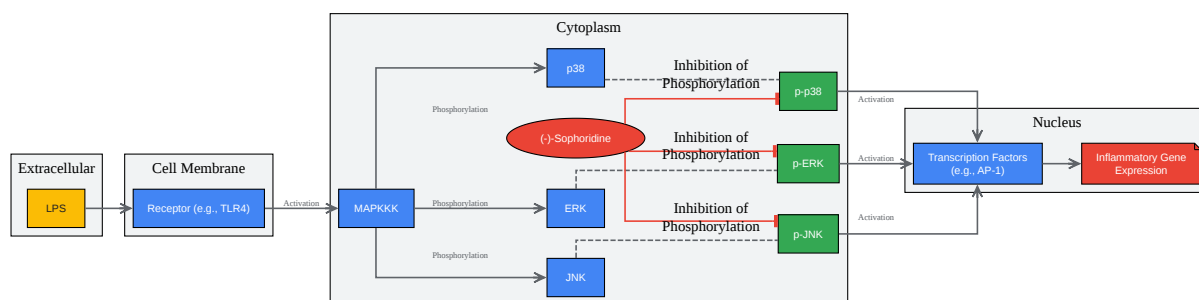
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Caption: **(-)-Sophoridine** inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in cellular responses to external stressors, including inflammation. Upon activation by stimuli like LPS, these kinases are phosphorylated, leading to the activation of downstream transcription factors and the production of inflammatory mediators.

(-)-Sophoridine has been shown to suppress the phosphorylation of p38, ERK, and JNK in inflammatory models, thereby attenuating the inflammatory response.

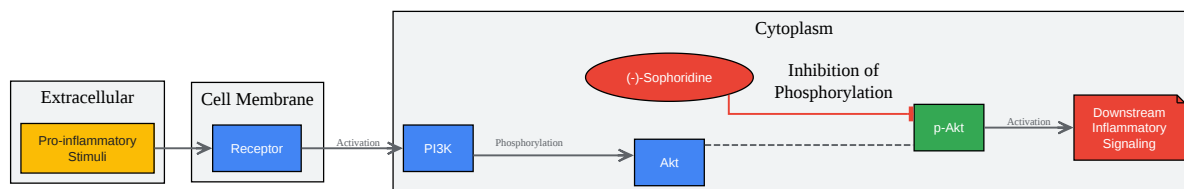


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Caption: **(-)-Sophoridine** inhibits the MAPK signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is involved in regulating cellular processes such as cell survival, proliferation, and inflammation. In the context of inflammation, activation of this pathway can contribute to the production of inflammatory mediators. **(-)-Sophoridine** has been shown to modulate this pathway, although the precise mechanisms in inflammatory cells are still under investigation. Some studies suggest that sophoridine can inhibit the phosphorylation of Akt, thereby downregulating inflammatory responses.



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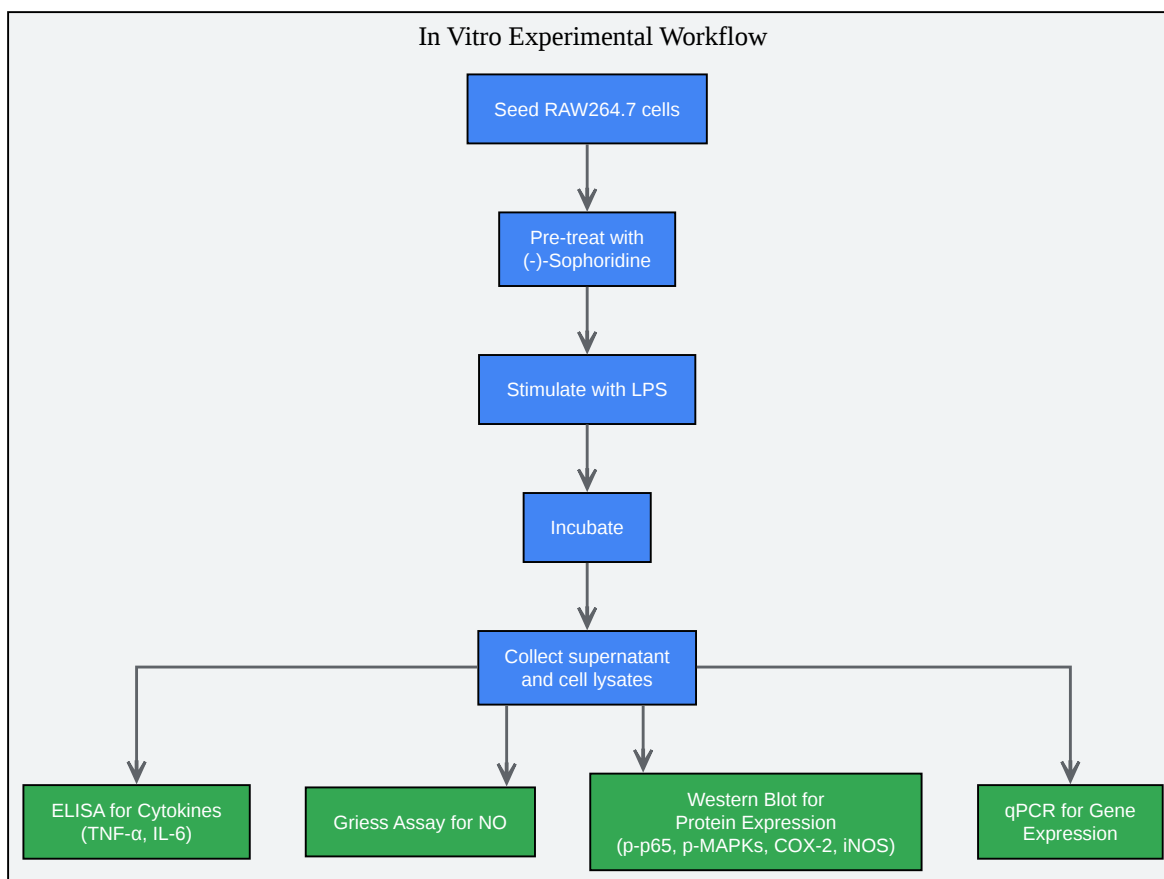
Caption: **(-)-Sophoridine** inhibits the PI3K/Akt signaling pathway.

Experimental Protocols

The following are generalized methodologies for key experiments used to investigate the anti-inflammatory effects of **(-)-sophoridine**. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Anti-Inflammatory Assay using LPS-stimulated RAW264.7 Macrophages

This assay is a standard method to screen for anti-inflammatory compounds.



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Caption: Workflow for in vitro anti-inflammatory assays.

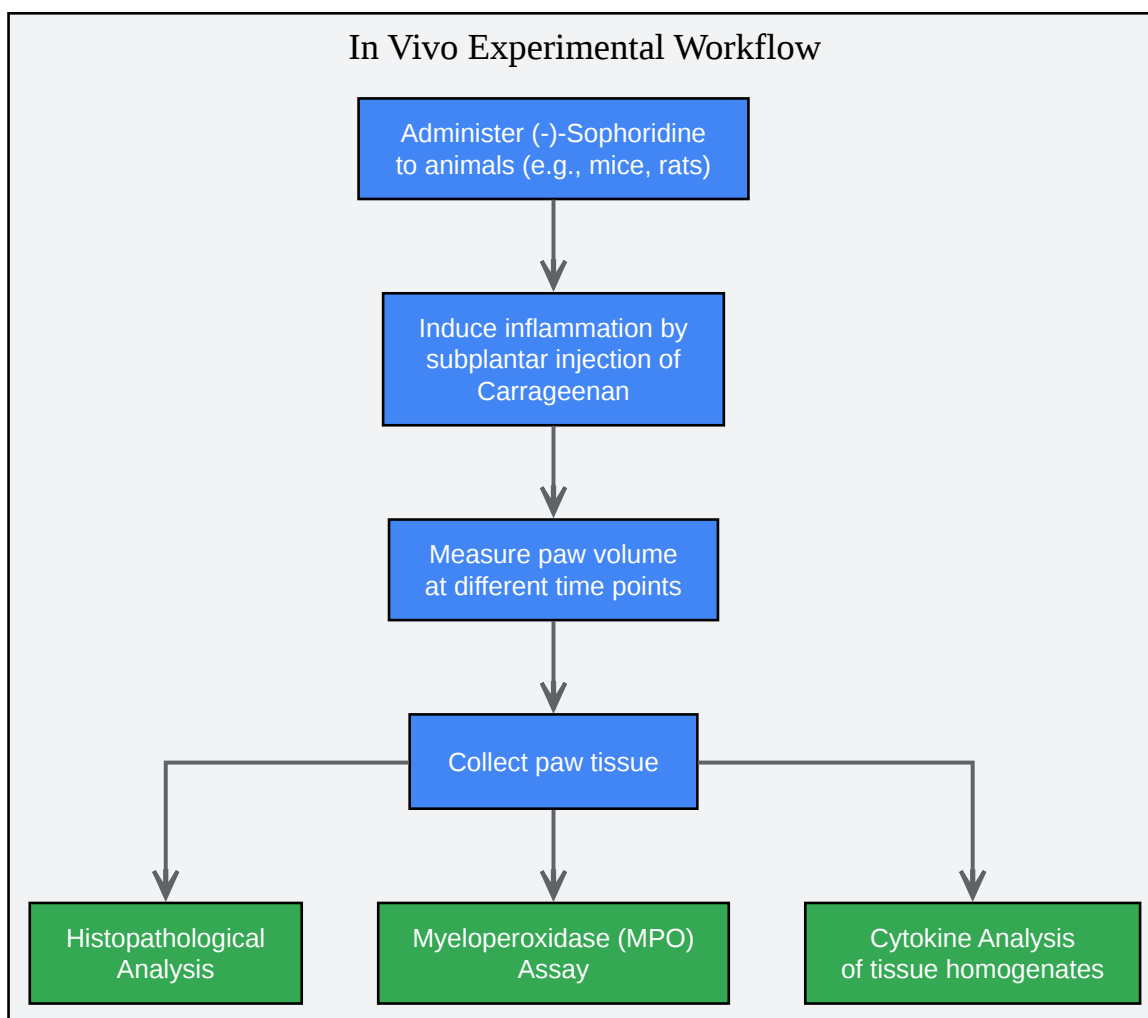
Methodology:

- Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

- Seeding: Seed cells in appropriate plates (e.g., 96-well for viability, 24-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.
- Treatment: Pre-treat the cells with various concentrations of **(-)-sophoridine** for 1-2 hours.
- Stimulation: Add Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and incubate for the desired time (e.g., 24 hours for cytokine release).
- Sample Collection: Collect the cell culture supernatant for ELISA and Griess assay. Lyse the cells for Western blot and RNA extraction for qPCR.
- Analysis:
 - ELISA: Quantify the concentration of cytokines such as TNF-α and IL-6 in the supernatant according to the manufacturer's instructions.
 - Griess Assay: Measure the production of nitric oxide (NO) in the supernatant.
 - Western Blot: Analyze the expression and phosphorylation of key signaling proteins (e.g., p65, IκBα, p38, ERK, JNK, COX-2, iNOS) in the cell lysates.
 - qPCR: Measure the mRNA expression levels of inflammatory genes.

In Vivo Anti-Inflammatory Assay using Carrageenan-Induced Paw Edema

This is a classic model of acute inflammation to evaluate the in vivo efficacy of anti-inflammatory agents.



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